Sucrose

Description

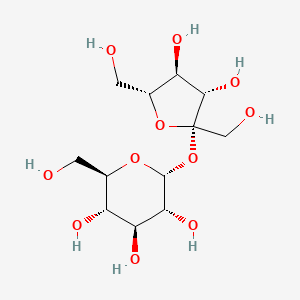

This compound is a glycosyl glycoside formed by glucose and fructose units joined by an acetal oxygen bridge from hemiacetal of glucose to the hemiketal of the fructose. It has a role as an osmolyte, a sweetening agent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite.

A nonreducing disaccharide composed of glucose and fructose linked via their anomeric carbons. It is obtained commercially from sugarcane, sugar beet (beta vulgaris), and other plants and used extensively as a food and a sweetener.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Quercus castaneifolia, Ceiba speciosa, and other organisms with data available.

Sugar is a white crystalline carbohydrate, typically this compound, used as a sweetener and preservative.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 7 investigational indications.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A nonreducing disaccharide composed of GLUCOSE and FRUCTOSE linked via their anomeric carbons. It is obtained commercially from SUGARCANE, sugar beet (BETA VULGARIS), and other plants and used extensively as a food and a sweetener.

See also: Trehalose (related); Lactulose (related); Maltose (related).

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMRCDWAGMRECN-UGDNZRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25702-74-3 | |

| Record name | Polysucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021288 | |

| Record name | Sucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.] | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucrose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NTP, 1992), decomposes, Decomposes | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200% | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ... | |

CAS No. |

57-50-1 | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sucrose [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sucrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sucrose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C151H8M554 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WN632EA0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes) | |

| Record name | SUCROSE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12695 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sucrose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCROSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sucrose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCROSE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/420 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sucrose | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0574.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Sucrose: A Comprehensive Examination of its Chemical Structure and Properties

An In-Depth Technical Guide for Researchers

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical structure and physicochemical properties of sucrose. As a foundational molecule in biochemistry, food science, and pharmaceutical formulation, a deep understanding of its characteristics is paramount for innovative research and development. We will delve into the intricacies of its molecular architecture, its behavior under various conditions, and the analytical methodologies essential for its quantification.

The Molecular Architecture of this compound

This compound, commonly known as table sugar, is a disaccharide with the chemical formula C₁₂H₂₂O₁₁[1][2]. Its structure is fundamental to its chemical behavior and physical properties.

Constituent Monosaccharides

This compound is composed of two simpler monosaccharide units: α-D-glucose and β-D-fructose[1][3][4][5]. The glucose unit exists in its pyranose (six-membered ring) form, while the fructose unit adopts a furanose (five-membered ring) configuration[6][7].

The α,β-(1→2) Glycosidic Bond: A Key to Stability

The glucose and fructose units are covalently linked by an α,β-(1→2) glycosidic bond[4][6]. This bond is unique because it is formed between the anomeric carbons of both monosaccharides: carbon 1 (C1) of glucose and carbon 2 (C2) of fructose[3][4][6].

This specific linkage has a critical consequence: it involves the reducing ends of both monosaccharides[3][8]. As a result, this compound lacks a free hemiacetal group, which classifies it as a non-reducing sugar [1][3][5][6][8]. This structural feature imparts significant chemical stability, preventing it from participating in the Maillard reaction or spontaneously reacting with other cellular macromolecules, unlike reducing sugars such as glucose or fructose[3][6].

Caption: Chemical structure of this compound showing the linkage of its monosaccharide units.

Physicochemical Properties for the Researcher

The utility of this compound in experimental and formulation contexts is dictated by its distinct physical and chemical properties.

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of this compound, providing a quick reference for laboratory applications.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | - | [1][3] |

| Molar Mass | 342.30 g/mol | - | [1][3] |

| Appearance | White crystalline solid | Ambient | [1][9] |

| Density | 1.587 g/cm³ | Solid | [1][3] |

| Melting Point | Decomposes at 186 °C (459 K) | - | [1][3][8] |

| Solubility in Water | ~204 g / 100 mL | 20 °C | [1][10] |

| Solubility in Ethanol | ~0.59 g / 100 mL (1 g in 170 mL) | Ambient | [11] |

| Specific Optical Rotation [α]D | +66.5° | 20 °C | [12] |

| pKa | 12.62 | - | [13] |

Solubility Profile

This compound is exceptionally soluble in water due to its numerous hydroxyl (-OH) groups, which readily form hydrogen bonds with water molecules[6][10]. Its solubility is highly dependent on temperature, increasing significantly as the temperature rises[7][10]. In contrast, its solubility in less polar solvents like ethanol is substantially lower[11]. This differential solubility is a critical consideration in solvent selection for extraction, purification, and formulation processes.

Stability Under Varying Conditions

-

pH Stability: this compound demonstrates excellent stability in neutral to slightly alkaline conditions (pH 5 to 7) at room temperature[14]. However, under acidic conditions, the glycosidic bond is susceptible to hydrolysis[3][15][16]. The rate of this acid-catalyzed hydrolysis increases with lower pH and higher temperatures[16]. Minimum degradation is observed between pH 6.45 and 8.50[17].

-

Thermal Stability: this compound is stable at typical ambient temperatures. However, upon heating to its decomposition point of 186 °C, it melts and undergoes a complex series of non-enzymatic browning reactions to form caramel[1][8]. This thermal degradation is an important factor in food science and in processes requiring heat sterilization, which should be performed with caution, as some caramelization can occur even during autoclaving.

Hygroscopicity

This compound is hygroscopic, meaning it can attract and absorb moisture from the surrounding atmosphere[18]. This property is primarily attributed to the fructose moiety[19]. While its hygroscopicity is less pronounced than that of pure fructose, it is a crucial factor in the handling and storage of solid this compound, as moisture absorption can lead to caking and microbial growth[18][19].

Optical Activity

As a chiral molecule, this compound is optically active. It rotates plane-polarized light to the right (dextrorotatory), with a specific rotation of +66.5°[12][20]. Upon hydrolysis, this compound breaks down into an equimolar mixture of D-glucose ([α]D = +52.2°) and D-fructose ([α]D = -92.4°)[12]. Because the levorotation of fructose is stronger than the dextrorotation of glucose, the resulting mixture rotates light to the left (levorotatory)[21]. This phenomenon is known as "inversion," and the resulting glucose-fructose mixture is called "invert sugar"[21].

Chemical Reactivity and Hydrolysis

While relatively stable, the glycosidic bond in this compound is its most reactive site, particularly towards hydrolysis.

Hydrolysis: Cleavage of the Glycosidic Bond

Hydrolysis breaks the α,β-(1→2) glycosidic linkage, yielding one molecule of glucose and one molecule of fructose[2][3][15].

-

Acid-Catalyzed Hydrolysis: In the presence of an acid (H⁺), the glycosidic oxygen is protonated, making the C1 of glucose a better leaving group. A subsequent attack by a water molecule cleaves the bond[3][15]. This reaction is fundamental to digestion, where gastric acid initiates the breakdown of this compound[3].

-

Enzymatic Hydrolysis: In biological systems, this reaction is efficiently catalyzed by enzymes called glycoside hydrolases. In mammals, sucrase in the small intestine performs this function, while in plants and microorganisms, invertase is the key enzyme[3][8][15][22].

Caption: The hydrolysis of this compound yields glucose and fructose via acid or enzyme catalysis.

Analytical Protocols for this compound Quantification

Accurate quantification of this compound is essential across various research fields. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two of the most common and reliable methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound in complex mixtures. The choice of column and detector is critical for achieving reliable results.

Principle of Separation: Due to their polarity and lack of a strong UV chromophore, sugars like this compound are typically analyzed using specific column chemistries. Amine-bonded (amino) or amide columns operating in hydrophilic interaction liquid chromatography (HILIC) mode are common[23][24][25]. An alternative is ligand exchange chromatography. Detection is most often achieved with a Refractive Index Detector (RID), which is sensitive to changes in the bulk refractive index of the mobile phase as the analyte elutes[23][25].

Experimental Protocol: HPLC-RID for this compound Quantification

-

Preparation of Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 80:20 v/v)[23]. Filter through a 0.45 µm membrane and degas thoroughly before use.

-

Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 10 mg/mL) in the mobile phase or purified water. Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by serial dilution of the stock.

-

Sample Preparation:

-

For liquid samples (e.g., cell culture media), centrifuge to remove particulates and filter through a 0.45 µm syringe filter. Dilute with the mobile phase to fall within the calibration range.

-

For solid samples (e.g., plant tissue), perform an extraction (e.g., with 80% methanol), dry the extract, and reconstitute the residue in a known volume of mobile phase before filtration[26].

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with an isocratic pump, autosampler, and Refractive Index Detector.

-

Column: Amino-bonded silica column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size)[23].

-

Column Temperature: Maintain at a constant temperature (e.g., 30-40 °C) to ensure stable baseline and retention times[23][25].

-

Flow Rate: Set to a constant rate (e.g., 1.0 mL/min)[23].

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Run the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Quantify the this compound concentration in the samples by interpolating their peak areas from the calibration curve.

-

Caption: Standard workflow for the quantification of this compound using HPLC-RID.

Enzymatic Assay

Enzymatic assays offer high specificity for this compound quantification, even in the presence of other sugars.

Principle of Assay: The assay is typically a coupled enzyme reaction.

-

Invertase/Sucrase: First, invertase (or sucrase) specifically hydrolyzes this compound into glucose and fructose[27].

-

Coupled Reaction: The amount of glucose or fructose produced is then quantified in a subsequent reaction. A common method involves using glucose oxidase, which oxidizes glucose and produces a product that can be measured colorimetrically or fluorometrically. The this compound concentration is directly proportional to the amount of glucose generated after subtracting any free glucose initially present in the sample[28].

Experimental Protocol: Coupled Enzymatic Assay for this compound

-

Reagent Preparation: Prepare assay buffer, enzyme solutions (invertase, glucose oxidase, peroxidase), and a chromogenic substrate (e.g., o-dianisidine or Amplex Red) as specified by a commercial kit or established protocol. Prepare a this compound standard solution for the calibration curve.

-

Sample Preparation: Prepare samples as for HPLC, ensuring they are clear and diluted appropriately in the assay buffer.

-

Assay Procedure (Two-Step Measurement):

-

Measure Free Glucose (Blank): In a 96-well plate, add sample aliquots to wells. Add the glucose detection reagent (containing glucose oxidase, peroxidase, and chromogen) but without invertase. Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C). Measure the absorbance or fluorescence.

-

Measure Total Glucose (after this compound Hydrolysis): To a parallel set of sample aliquots, first add the invertase solution and incubate to allow for complete this compound hydrolysis. Then, add the glucose detection reagent. Incubate under the same conditions as the blank and measure the absorbance or fluorescence.

-

-

Standard Curve: Run a series of this compound standards through the full two-step procedure (invertase hydrolysis followed by glucose detection).

-

Calculation:

-

Subtract the "Free Glucose" reading from the "Total Glucose" reading for each sample to get the net signal corresponding to the glucose derived from this compound.

-

Calculate the this compound concentration in the samples by comparing this net signal to the standard curve.

-

Caption: Workflow of a coupled enzymatic assay for this compound quantification.

References

-

Birnberg, P. R., & Brenner, M. L. (1984). A one-step enzymatic assay for this compound with this compound phosphorylase. Analytical Biochemistry, 142(2), 556-561. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

BYJU'S. (2020, October 4). This compound. Retrieved from [Link]

-

Proprep. (n.d.). Describe the this compound chemical structure and how it is hydrolyzed into its component monosaccharides. Retrieved from [Link]

-

Unacademy. (n.d.). A General Study on the Chemical Reactivity of this compound with Water. Retrieved from [Link]

-

Britannica. (2025, November 28). This compound. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). This compound (C12H22O11). Retrieved from [Link]

-

Dr. Siddiq Publications. (2024, April 10). Chemical structure of this compound. Retrieved from [Link]

-

OIV. (n.d.). This compound by high-performance liquid chromatography (Type-IV). Retrieved from [Link]

-

R-Biopharm AG. (n.d.). Enzytec™ Liquid this compound / D-Glucose / D-Fructose. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. Retrieved from [Link]

-

Dittmar, J. H. (1934). Hygroscopicity of Sugars and Sugar Mixtures. Industrial & Engineering Chemistry, 27(3), 333-335. Retrieved from [Link]

-

Quora. (2014, July 20). Is simple table sugar more soluble in water or in ethanol?. Retrieved from [Link]

-

Profacgen. (n.d.). This compound Content Assay Kit (Enzymatic Method). Retrieved from [Link]

-

Okumura, H., Kitazawa, N., Wada, S., & Hotta, H. (2011). Stability of this compound fatty acid esters under acidic and basic conditions. Journal of Oleo Science, 60(6), 313-320. [Link]

-

Tsavas, P., Katapodis, P., & Voutsas, E. (2002). This compound Solubility in Mixtures of Water, Alcohol, Ester, and Acid. Journal of Chemical & Engineering Data, 47(5), 1325-1328. [Link]

-

Liu, Y., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics, 21(1), 357-375. [Link]

-

Pastry Chef Online. (2016, June 16). Pastry science #3 – The properties of sugar (Part II). Retrieved from [Link]

-

Sciencing. (n.d.). Solubility of this compound. Retrieved from [Link]

-

Universal Biologicals. (n.d.). EnzyChrom™ this compound Assay Kit (ESUC-100). Retrieved from [Link]

-

Compton, R. N., Mahurin, S. M., & Zare, R. N. (2001). Demonstration of Optical Rotatory Dispersion of this compound. Journal of Chemical Education, 78(2), 245. [Link]

-

The specific rotation of sugar (this compound). (n.d.). Retrieved from [Link]

-

YouTube. (2025, March 31). What Are The Physical Properties Of this compound?. Retrieved from [Link]

-

Pérez-Sánchez, H., et al. (2022). Molecular Level this compound Quantification: A Critical Review. Molecules, 27(23), 8563. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5988, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties of this compound. Retrieved from [Link]

-

Truman ChemLab. (2013). Optical Activity Lab. Retrieved from [Link]

-

Xing, D., et al. (2021). An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of this compound Hydrolysis. Sensors, 21(3), 999. [Link]

-

Science of Cooking. (n.d.). This compound Molecule - Chemical and Physical Properties. Retrieved from [Link]

-

Quora. (2017, October 7). What is the specific rotation value of a this compound solution?. Retrieved from [Link]

-

ResearchGate. (2025, August 10). This compound Solubility in Mixtures of Water, Alcohol, Ester, and Acid. Retrieved from [Link]

-

Scribd. (n.d.). Sugar Analysis by HPLC. Retrieved from [Link]

-

Sugar quantifications by HPLC. (n.d.). Retrieved from [Link]

-

Oreate AI Blog. (2025, December 16). Research on the Physical and Chemical Changes of this compound Under High Temperature Conditions and Its Applications. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, August 31). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, March 19). This compound. Retrieved from [Link]

-

Godshall, M. A., & Clarke, M. A. (2008). Degradation of this compound, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature. International Sugar Journal, 110(1310), 101-111. [Link]

-

Waters. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

-

Auton, M., et al. (2007). The pH Dependence of Saccharides' Influence on Thermal Denaturation of Two Model Proteins Supports an Excluded Volume Model for Stabilization Generalized to Allow for Intramolecular Electrostatic Interactions. Biophysical Journal, 93(6), 2049-2059. [Link]

-

ResearchGate. (2025, August 6). The effect of pH and temperature on the periodate oxidation of this compound. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. This compound (C12H22O11) - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. proprep.com [proprep.com]

- 5. drabsiddiq.com [drabsiddiq.com]

- 6. nbinno.com [nbinno.com]

- 7. Research on the Physical and Chemical Changes of this compound Under High Temperature Conditions and Its Applications - Oreate AI Blog [oreateai.com]

- 8. This compound Molecule - Chemical and Physical Properties [scienceofcooking.com]

- 9. This compound | C12H22O11 | CID 5988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. quora.com [quora.com]

- 12. An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of this compound Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Level this compound Quantification: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability of this compound fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A General Study on the Chemical Reactivity of this compound with Water [unacademy.com]

- 16. Which's the reactions of this compound(C12H22O11)?_Chemicalbook [chemicalbook.com]

- 17. tandfonline.com [tandfonline.com]

- 18. roadtopastry.com [roadtopastry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. quora.com [quora.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. This compound | Definition, Characteristics, & Natural Sources | Britannica [britannica.com]

- 23. This compound by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]

- 24. helixchrom.com [helixchrom.com]

- 25. lcms.cz [lcms.cz]

- 26. pure.uva.nl [pure.uva.nl]

- 27. universalbiologicals.com [universalbiologicals.com]

- 28. This compound Content Assay Kit (Enzymatic Method) - Profacgen [profacgen.com]

The Inversion of Sucrose: A Deep Dive into the Acid-Catalyzed Hydrolysis Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose, a disaccharide composed of glucose and fructose subunits, is a cornerstone of the food and pharmaceutical industries.[1] Its stability under normal conditions is remarkable; however, in the presence of an acid catalyst, it undergoes hydrolysis, a process also known as inversion.[1][2] This guide provides a comprehensive exploration of the mechanism of this compound hydrolysis under acidic conditions, offering insights into the kinetics, influential factors, and experimental methodologies crucial for professionals in research and development.

The term "inversion" originates from the change in the optical rotation of a this compound solution as hydrolysis proceeds.[2][3] A solution of this compound is dextrorotatory (rotates plane-polarized light to the right), while the resulting mixture of glucose and fructose is levorotatory (rotates light to the left).[2][4] This change is a direct consequence of the breaking of the glycosidic bond that links the two monosaccharide units.[5][6]

The Chemical Mechanism of Acid-Catalyzed this compound Hydrolysis

The acid-catalyzed hydrolysis of this compound is a classic example of a specific acid-catalyzed reaction. The mechanism proceeds through a series of well-defined steps, initiated by the protonation of the glycosidic oxygen.

Step 1: Protonation of the Glycosidic Oxygen

The reaction commences with the protonation of the oxygen atom in the glycosidic bond by a hydronium ion (H₃O⁺) from the acidic solution.[5][6][7] This initial and rapid equilibrium step is crucial as it converts the glycosidic oxygen into a good leaving group.[7]

Step 2: Formation of a Carbocation Intermediate

Following protonation, the weakened glycosidic bond cleaves, leading to the departure of the glucose molecule and the formation of a resonance-stabilized tertiary carbocation on the fructose moiety.[8][9] This step is the rate-determining step of the reaction.[10] The stability of this carbocation intermediate is a key factor influencing the overall reaction rate.[8]

Step 3: Nucleophilic Attack by Water

A water molecule then acts as a nucleophile, attacking the electrophilic carbocation.[5] This results in the formation of a protonated fructose molecule.

Step 4: Deprotonation

Finally, a water molecule acts as a base, removing a proton from the newly added hydroxyl group on the fructose unit. This regenerates the acid catalyst (in the form of a hydronium ion) and yields the final products: glucose and fructose.[5]

Caption: Mechanism of Acid-Catalyzed this compound Hydrolysis.

Kinetics of this compound Hydrolysis

Under constant acidic conditions and with a large excess of water, the hydrolysis of this compound follows pseudo-first-order kinetics with respect to the concentration of this compound.[2][10] The rate of the reaction is directly proportional to the concentration of both this compound and the acid catalyst.[6]

The rate law can be expressed as: Rate = k[this compound]

where 'k' is the pseudo-first-order rate constant. The value of 'k' is dependent on the concentration of the acid catalyst and the temperature.[6][11]

Several factors can influence the rate of this compound hydrolysis:

| Factor | Effect on Reaction Rate | Rationale |

| Acid Concentration | Increases | A higher concentration of H⁺ ions leads to a faster rate of protonation of the glycosidic oxygen, thereby increasing the overall reaction rate.[6] |

| Temperature | Increases | As with most chemical reactions, an increase in temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.[11] The relationship between the rate constant and temperature is described by the Arrhenius equation.[11] |

| Solvent Composition | Varies | The polarity of the solvent can affect the stability of the carbocation intermediate and the transition state. For instance, in mixed solvents like aqueous ethanol, the reaction rate may decrease with increasing ethanol concentration.[2][11] |

| Presence of Other Solutes | Can inhibit or enhance | Certain ions or molecules can interact with the reactants or intermediates, potentially affecting the reaction rate. |

Experimental Protocol for Monitoring this compound Hydrolysis

A common and effective method for monitoring the progress of this compound hydrolysis is polarimetry.[2][4][6] This technique measures the change in the angle of rotation of plane-polarized light as the reaction proceeds.

Materials and Equipment:

-

Polarimeter

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Stopwatch

-

This compound solution (e.g., 10% w/v)

-

Hydrochloric acid solution (e.g., 1 M)

-

Distilled water

Step-by-Step Methodology:

-

Solution Preparation: Prepare a known concentration of this compound solution in a volumetric flask. In a separate flask, prepare the desired concentration of the acid catalyst (e.g., HCl).

-

Temperature Equilibration: Place both the this compound solution and the acid solution in a constant temperature water bath to allow them to reach the desired reaction temperature.[4]

-

Initiation of Reaction: Pipette equal volumes of the pre-heated this compound and acid solutions into a reaction vessel. Start the stopwatch immediately upon mixing.

-

Polarimeter Measurement: Quickly rinse the polarimeter cell with a small amount of the reaction mixture and then fill it. Measure the initial angle of rotation (α₀) at time t=0.

-

Data Collection: At regular time intervals (e.g., every 5 or 10 minutes), withdraw a sample from the reaction mixture and measure its angle of rotation (αt).[4][6] Continue taking readings until the angle of rotation becomes constant, indicating the completion of the reaction. This final reading is α∞.

-

Data Analysis: The rate constant (k) can be determined by plotting ln(αt - α∞) versus time. The slope of the resulting straight line will be equal to -k.

Caption: Experimental Workflow for Monitoring this compound Hydrolysis.

Conclusion

The acid-catalyzed hydrolysis of this compound is a fundamental reaction with significant implications across various scientific and industrial domains. A thorough understanding of its mechanism, kinetics, and the factors that influence it is paramount for researchers and professionals in drug development and related fields. The detailed mechanistic pathway, involving protonation, carbocation formation, and nucleophilic attack, provides a clear framework for predicting and controlling the reaction's outcome. The experimental protocol outlined offers a robust and validated method for quantifying the kinetics of this important transformation.

References

- Dawber, J. G., Brown, D. R., & Reed, R. A. (n.d.). Acid-catalyzed hydrolysis of this compound: A student study of a reaction mechanism.

- Brainly. (2024, April 25). Write a mechanism for the acid-catalyzed hydrolysis of the disaccharide this compound.

- Dawber, J. G., Brown, D. R., & Reed, R. A. (n.d.). Acid-catalyzed hydrolysis of this compound: A student study of a reaction mechanism.

- Zevkirlioğlu, T., & Eroltu, K. (2023). The relationship between the rate constant of acid-catalyzed hydrolysis of this compound and the concentration of hydrochloric acid. Journal of High School Science, 7(3).

- Wikipedia. (n.d.). This compound.

- (n.d.). CHEM 360 L EXPERIMENT 8 The Inversion of this compound.

- (2013).

- (n.d.). Kinetics of this compound Inversion in Mixed Solvents. SciSpace.

- (2020, December 4).

- (n.d.).

- (n.d.). Kinetics of the Inversion of this compound. California Science & Engineering Fair.

- (2016, November 1). What is the best method to carry out and monitor enzymatic this compound hydrolysis for invert sugar production?.

- Compton, R. N., & Duncan, M. A. (2016).

- (2021). An Optical Chiral Sensor Based on Weak Measurement for the Real-Time Monitoring of this compound Hydrolysis. PMC - PubMed Central.

- (n.d.). The Enzymatic Hydrolysis of this compound. Flinn Scientific.

- (2016, April 18). Hydrolysis of this compound over Sn1Ac or Sn2Ac. Chemistry Stack Exchange.

- (n.d.). Lab 2 this compound Hydrolysis 2019 | PDF. Scribd.

- (n.d.). Rates of Spontaneous Cleavage of Glucose, Fructose, this compound, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas. PMC - NIH.

- (n.d.). Rates of Spontaneous Cleavage of Glucose, Fructose, this compound, and Trehalose in Water, and the Catalytic Proficiencies of Invertase and Trehalas. Journal of the American Chemical Society.

- Patton, R. S. (n.d.).

- (2015, March 19). This compound. Chemistry LibreTexts.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scranton.edu [scranton.edu]

- 5. brainly.com [brainly.com]

- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Khan Academy [khanacademy.org]

- 10. tau.ac.il [tau.ac.il]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

sucrose crystallization kinetics and thermodynamics

An In-Depth Technical Guide to the Core Principles of Sucrose Crystallization: Kinetics and Thermodynamics

Abstract

This compound crystallization is a cornerstone process in the pharmaceutical, food, and confectionery industries, dictating product quality, stability, and performance. Achieving precise control over this phase transition requires a profound understanding of the underlying thermodynamic driving forces and the kinetic pathways that govern the formation and growth of crystals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of this compound crystallization. We will dissect the thermodynamic principles of supersaturation, delve into the mechanistic models of nucleation and crystal growth, analyze the critical factors that influence crystallization rates, and present detailed, field-proven experimental protocols for characterizing these phenomena. This document is structured to provide not only theoretical knowledge but also actionable, practical insights for the laboratory and production environments.

The Thermodynamic Foundation of Crystallization

Crystallization is a thermodynamic process driven by a reduction in the Gibbs free energy of a system. For this compound in a solvent, this transition from the dissolved (liquid) to the solid crystalline state is initiated when the solution becomes supersaturated.

Solubility and Supersaturation: The Driving Force

The cornerstone of crystallization is achieving a state of supersaturation, which is the essential driving force for the phase change.[1] A solution is supersaturated when the concentration of the solute (this compound) exceeds its equilibrium saturation concentration at a given temperature.[2]

The solubility of this compound in water is highly dependent on temperature. As temperature increases, the amount of this compound that can be dissolved in a given amount of water increases significantly. This relationship is fundamental to many industrial crystallization processes, which often involve dissolving this compound at a high temperature and then inducing crystallization through controlled cooling.

Table 1: Solubility of Pure this compound in Water at Atmospheric Pressure

| Temperature (°C) | Solubility (g this compound / 100 g water) |

| 0 | 179.2 |

| 10 | 190.5 |

| 20 | 203.9 |

| 30 | 219.5 |

| 40 | 238.1 |

| 50 | 260.4 |

| 60 | 287.3 |

| 70 | 320.0 |

| 80 | 362.1 |

| 90 | 415.7 |

| 100 | 487.2 |

| (Data synthesized from multiple sources) |

Supersaturation (S) can be expressed as the ratio of the actual this compound concentration (C) to its saturation concentration (C*) at the same temperature:

S = C / C *

Alternatively, it can be expressed as the relative supersaturation, σ = (C - C)/C or S - 1.[1] The level of supersaturation is the critical parameter that dictates the kinetics of both nucleation and crystal growth.[3]

The Metastable Zone

A supersaturated solution does not crystallize instantaneously. There exists a metastable zone, a region of supersaturation where the solution can exist for a period without spontaneous nucleation.[4] Within this zone, crystal growth can occur on existing seed crystals, but the energy barrier for the formation of new nuclei is too high. Beyond the metastable zone lies the labile (unstable) region, where spontaneous nucleation is rapid.[4] The width of the metastable zone is not a fixed thermodynamic property but is influenced by factors such as cooling rate, agitation, and the presence of impurities. Understanding and controlling the process within the metastable zone is key to managing crystal size distribution.

The Kinetics of Crystallization: A Two-Step Process

The transformation from a supersaturated solution to a crystalline solid phase involves two distinct but interconnected kinetic steps: nucleation (the birth of new crystals) and crystal growth (the increase in size of existing crystals).[2]

Nucleation: The Genesis of Crystals

Nucleation is the initial formation of stable, nanometer-sized crystalline entities (nuclei) from the supersaturated solution. This process must overcome a thermodynamic energy barrier.[5]

-

Homogeneous Nucleation: This occurs spontaneously in a pure, clear solution solely due to fluctuations in local concentration and molecular arrangement.[5][6] It requires a high level of supersaturation to overcome the significant energy barrier associated with forming a new solid-liquid interface.[4]

-

Heterogeneous Nucleation: This is induced by the presence of foreign particles, such as dust, undissolved microcrystals, or irregularities on the crystallizer surface.[4][6] These surfaces reduce the energy barrier for nucleation, allowing it to occur at lower supersaturations within the metastable zone. In industrial practice, heterogeneous nucleation is the dominant mechanism.[4]

Classical Nucleation Theory provides a framework for understanding the rate of homogeneous nucleation (J).[7] It posits that the formation of a nucleus involves a change in Gibbs free energy (ΔG) comprising a negative term related to the volume of the new phase and a positive term related to the surface energy of the new interface.[6][8]

ΔG = - (4/3)πr³ΔGv + 4πr²γ

where:

-

r is the radius of the nucleus

-

ΔGv is the change in free energy per unit volume (related to supersaturation)

-

γ is the interfacial free energy (surface tension) between the crystal and the solution.[1]

There exists a critical radius (r) at which the free energy change (ΔG) is maximal (ΔG). Clusters smaller than r* are unstable and will redissolve, while those larger than r* are stable nuclei that will grow.[6] The nucleation rate (J) is exponentially related to this energy barrier.[6]

Crystal Growth: From Nuclei to Product

Once stable nuclei are formed, they grow by the successive incorporation of this compound molecules from the supersaturated solution onto the crystal lattice.[2] The mechanism of crystal growth is generally considered a two-step process:

-

Volume Diffusion: this compound molecules are transported from the bulk solution through a boundary layer to the crystal-solution interface.[9]

-

Surface Integration: At the surface, molecules must desolvate (release their hydration water), orient correctly, and integrate into the crystal lattice.[1]

The overall growth rate is determined by the slower of these two steps. In highly viscous this compound solutions, diffusion can be a limiting factor.[10] However, many studies suggest that for this compound, the surface integration step, particularly the desolvation of the highly hydrated this compound molecule, is often the rate-controlling factor.[1][11]

The rate of crystal growth (G) is a function of both temperature and supersaturation. The relationship with temperature is often described by an Arrhenius-type equation, where the growth rate constant increases with temperature up to a point, after which increased solubility may reduce the supersaturation driving force.[2][12]

Table 2: Activation Energies for this compound Crystallization Processes

| Process | Method | Activation Energy (Ea) | Source |

| Crystal Growth (Volume Diffusion) | - | 29.3 - 37.7 kJ/mol | [1] |

| Crystal Growth (Surface Integration) | - | 65.7 - 85.8 kJ/mol | [1] |

| Viscous Flow (40% this compound Soln.) | Rheometry | 26.1 kJ/mol | [13] |

| Viscous Flow (50% this compound Soln.) | Rheometry | 33.0 kJ/mol | [13] |

| (Note: Activation energies can vary based on concentration, purity, and experimental method.) |

Critical Factors Influencing Crystallization Kinetics

The ideal thermodynamic and kinetic models are modulated by several practical factors that must be controlled to achieve a desired product outcome. These factors can influence nucleation rates, growth rates, crystal shape (habit), and final crystal size distribution (CSD).

-

Temperature: Directly impacts solubility (and thus supersaturation), molecular mobility, and viscosity. Higher temperatures generally increase growth rates but can reduce the driving force if the solution is no longer sufficiently supersaturated.[14]

-

Supersaturation: The primary driver for both nucleation and growth. High supersaturation favors rapid nucleation, leading to many small crystals, while lower supersaturation (within the metastable zone) favors growth on existing crystals, leading to larger crystals.

-

Impurities: The presence of other molecules, such as glucose, fructose, or polysaccharides (dextran), can have a profound impact.[14] Some impurities may adsorb onto specific crystal faces, inhibiting growth on that face and altering the crystal habit (shape). Others can increase viscosity, hindering diffusion.[15] Raffinose, for example, has been shown to slow this compound crystallization in amorphous systems.[12]

-

Agitation: Stirring or mixing influences the process in two ways. It enhances the diffusion of this compound molecules to the crystal surface, which can increase the growth rate. However, excessive or high-energy agitation can also lead to secondary nucleation, where new nuclei are formed from collisions between existing crystals, the impeller, and the crystallizer walls.

-

Viscosity: Highly concentrated this compound solutions are very viscous, which impedes the diffusion of this compound molecules and can slow the growth rate.[10] Viscosity is highly dependent on both temperature and concentration.

Experimental Methodologies for Characterization

A robust understanding of this compound crystallization requires precise experimental measurement. The choice of methodology depends on whether the goal is to study nucleation, growth, or the overall process under isothermal (constant temperature) or polythermal (controlled cooling/heating) conditions.[16][17]

Protocol: Isothermal Measurement of Crystal Growth Rate

This protocol is designed to measure the growth rate of this compound crystals under constant temperature and supersaturation, isolating the growth kinetics from nucleation events.

Rationale: An isothermal, seeded experiment allows for the direct measurement of growth on crystals of a known initial size, eliminating the complexities of spontaneous nucleation. It is a foundational method for determining kinetic parameters.

Methodology:

-

Solution Preparation:

-

Prepare a this compound solution of a known concentration slightly below saturation at a temperature approximately 10°C above the desired experimental temperature (T_exp). For example, to study crystallization at 40°C, prepare the solution at 50°C.

-

Heat the solution under gentle agitation until all this compound is completely dissolved. Filter the hot solution through a 0.45 µm filter into the jacketed crystallizer vessel to remove any particulate matter that could induce heterogeneous nucleation.

-

-

Equilibration:

-

Cool the solution to T_exp. The solution should now be supersaturated. Allow the system to thermally equilibrate for at least 30 minutes. The absence of spontaneous crystal formation confirms the solution is within the metastable zone.

-

-

Seeding:

-

Prepare seed crystals by sieving to obtain a narrow size fraction (e.g., 250-300 µm).

-